molecular formula C5H8FNO B13416383 4-Fluorobutyl isocyanate CAS No. 353-16-2

4-Fluorobutyl isocyanate

Cat. No.: B13416383
CAS No.: 353-16-2
M. Wt: 117.12 g/mol
InChI Key: WPILDNCAFFGLCC-UHFFFAOYSA-N
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Description

4-Fluorobutyl isocyanate is an organic compound that contains an isocyanate group (-N=C=O) attached to a 4-fluorobutyl chain. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes and other polymers. The presence of the fluorine atom in this compound imparts unique chemical properties, making it a valuable compound in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobutyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{4-Fluorobutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Another method involves the use of non-phosgene routes, such as the reaction of 4-fluorobutyl alcohol with triphosgene or other carbonylating agents in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, stringent safety measures are required. Non-phosgene methods are also being explored to reduce environmental and health risks associated with phosgene.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobutyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

    Polymerization: Reacts with diols or polyols to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under mild conditions to form urethanes.

    Amines: Reacts with primary and secondary amines to form ureas.

    Water: Reacts with water to form carbamic acid, which decomposes to amine and carbon dioxide.

Major Products Formed:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed from the reaction with diols or polyols.

Scientific Research Applications

4-Fluorobutyl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 4-fluorobutyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) readily reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is exploited in various applications, such as the formation of polyurethanes and the modification of biomolecules.

Comparison with Similar Compounds

    4-Fluorobenzyl isocyanate: Contains a benzyl group instead of a butyl chain.

    Hexamethylene diisocyanate: Contains two isocyanate groups and a hexamethylene chain.

    Toluene diisocyanate: Contains two isocyanate groups attached to a toluene ring.

Comparison: 4-Fluorobutyl isocyanate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. Compared to other isocyanates, it offers specific advantages in certain applications, such as improved performance in polymer synthesis and potential use in medicinal chemistry.

Properties

CAS No.

353-16-2

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

1-fluoro-4-isocyanatobutane

InChI

InChI=1S/C5H8FNO/c6-3-1-2-4-7-5-8/h1-4H2

InChI Key

WPILDNCAFFGLCC-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CN=C=O

Origin of Product

United States

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